molecular formula C9H9N5O B14638633 N-Phenyl-2-(1H-tetrazol-1-yl)acetamide CAS No. 54769-23-2

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B14638633
CAS No.: 54769-23-2
M. Wt: 203.20 g/mol
InChI Key: OWYNIEQYGMVFJO-UHFFFAOYSA-N
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Description

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide is a synthetic small molecule characterized by a phenyl group attached to an acetamide backbone, with a 1H-tetrazole ring at the C2 position. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, enhances the compound’s metabolic stability and bioavailability due to its resistance to enzymatic degradation. Its structural flexibility allows for modifications that can fine-tune pharmacological properties, making it a versatile candidate for drug development.

Properties

CAS No.

54769-23-2

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

N-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C9H9N5O/c15-9(6-14-7-10-12-13-14)11-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,15)

InChI Key

OWYNIEQYGMVFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(1H-tetrazol-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring. The reaction typically requires heating and can be carried out in solvents such as acetonitrile or water .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted tetrazole derivatives .

Scientific Research Applications

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Piperazine-Containing Derivatives

Compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (e.g., compound 20 in ) replace the tetrazole with a piperazine ring. These derivatives exhibit anticonvulsant activity in the maximal electroshock (MES) model, with ED50 values ranging from 30–100 mg/kg in rodents. The 3-(trifluoromethyl)phenyl substituent enhances activity compared to 3-chloro analogs, which are largely inactive .

Key Data (Compound 20):

  • ED50 (MES): 30 mg/kg (rats)
  • TD50 (Neurotoxicity): 300 mg/kg
  • Protection Index (TD50/ED50): 10.0, superior to phenytoin (3.3) .

Tetrazole Isosteres and Hybrids

  • N-(4-Acetylphenyl)-2-(1H-tetrazol-1-yl)acetamide (17) and 2-(2H-tetrazol-2-yl) analogs (): The position of the tetrazole nitrogen (1-yl vs. 2-yl) alters electronic properties and binding affinity.

Triazole-Containing Analogs

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () replace tetrazole with triazole. These derivatives, synthesized via click chemistry, exhibit distinct pharmacokinetic profiles due to the naphthalene group’s bulkiness, which may reduce CNS penetration but improve metabolic stability .

Benzothiazole Hybrids

N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide () combines benzothiazole and tetrazole moieties. These hybrids demonstrate cytotoxic activity in cancer cell lines (IC50: 5–20 µM), indicating a divergent therapeutic application compared to anticonvulsant-focused derivatives .

Pharmacological Parameters and Therapeutic Indications

Compound Class Key Substituents Therapeutic Area ED50/TD50 (mg/kg) Protection Index Key Model
Tetrazole Acetamides 1H-tetrazol-1-yl, phenyl Anticonvulsant/Antiviral N/A N/A MES, SARS-CoV-2 Mpro
Piperazine Acetamides 3-CF3, 4-phenylpiperazine Anticonvulsant 30–100 10.0 MES, 6-Hz
Triazole-Naphthalene Hybrids Triazole, naphthalene Undisclosed N/A N/A Synthetic focus
Benzothiazole-Tetrazole Benzothiazole, tetrazole Cytotoxic N/A N/A Cancer cell lines

Structure-Activity Relationship (SAR) Insights

  • Tetrazole vs. However, this may compromise anticonvulsant efficacy in MES models .
  • Substituent Effects: Electron-withdrawing groups (e.g., 3-CF3) enhance anticonvulsant activity by stabilizing ligand-receptor interactions, while 3-Cl analogs are inactive .
  • Heterocycle Position: 1H-tetrazol-1-yl derivatives (vs. 2H-tetrazol-2-yl) show superior binding in viral protease assays due to optimal nitrogen orientation .

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